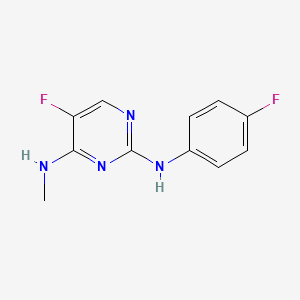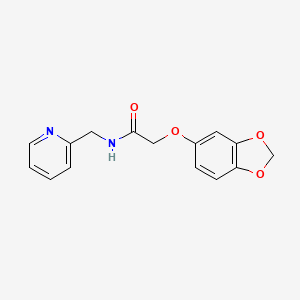![molecular formula C20H17N3O4 B4416203 N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide](/img/structure/B4416203.png)
N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide
Descripción general
Descripción
N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide, also known as FRQ-059, is a novel compound that has gained interest in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. In neuroprotection, this compound has been shown to activate the Akt signaling pathway, which promotes cell survival and inhibits cell death. In anti-inflammatory research, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines and chemokines. In anticancer research, this compound has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, and inhibit cell proliferation through the inhibition of the PI3K/Akt and ERK signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroprotection research, this compound has been shown to reduce infarct volume and improve neurological function in animal models of stroke and traumatic brain injury. In anti-inflammatory research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. In anticancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and lack of clinical data.
Direcciones Futuras
There are several future directions for N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide research, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and its potential use in combination therapy with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound that has shown promise in various scientific research areas, including neuroprotection, anti-inflammatory, and anticancer properties. While there are advantages and limitations to its use, further research is needed to fully understand its potential therapeutic properties and clinical applications.
Aplicaciones Científicas De Investigación
N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide has shown promise in various scientific research areas, including neuroprotection, anti-inflammatory, and anticancer properties. In neuroprotection, this compound has been shown to protect against neuronal cell damage and death in animal models of stroke and traumatic brain injury. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. In anticancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-26-14-5-2-4-12(8-14)19(25)23-20-21-11-15-16(22-20)9-13(10-17(15)24)18-6-3-7-27-18/h2-8,11,13H,9-10H2,1H3,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCJMYKVUVWDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxyphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4416127.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-benzimidazole](/img/structure/B4416136.png)
![7-(4-chlorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4416137.png)
![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4416154.png)


![N-[4-(1H-pyrrol-1-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4416165.png)

![12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4416183.png)
![N-isopropyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4416186.png)
![2-[(4-methoxyphenyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4416189.png)
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4416190.png)
![N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B4416197.png)